![molecular formula C21H14F2N6O2S2 B2403895 5-(3,4-difluorophenyl)-6-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1115967-10-6](/img/no-structure.png)

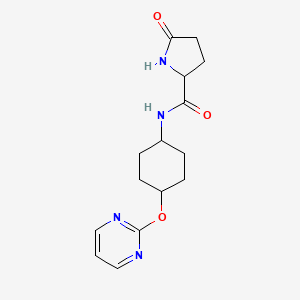

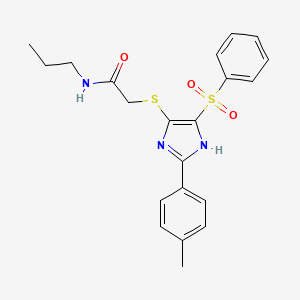

5-(3,4-difluorophenyl)-6-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This would typically involve a brief overview of the compound, including its IUPAC name, other names it might be known by, and its uses or significance in the scientific or industrial context.

Synthesis Analysis

This involves a detailed look at how the compound is synthesized, including the starting materials, the conditions required for the reaction, and the yield of the product.Molecular Structure Analysis

This involves determining the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the mechanisms of its reactions.Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications

Synthesis and Catalysis

5-(3,4-difluorophenyl)-6-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, as a pyrazolo[3,4-d]pyrimidine derivative, is a part of broader chemical families that have been studied extensively for their synthetic applications and catalytic properties.

Hybrid Catalysts for Synthesis : Pyranopyrimidine derivatives, including pyrazolo[3,4-d]pyrimidine scaffolds, have been intensively investigated due to their broader synthetic applications and bioavailability. Advanced synthetic pathways employing diversified hybrid catalysts, such as organocatalysts, metal catalysts, and nanocatalysts, have been developed for the synthesis of substituted pyrano[2,3-d]pyrimidin-2-one derivatives through one-pot multicomponent reactions. These processes highlight the significant role of hybrid catalysts in the synthesis of complex molecules and lead to the development of lead molecules (Parmar et al., 2023).

Synthetic and Medicinal Aspects : The pyrazolo[1,5-a]pyrimidine scaffold, similar to pyrazolo[3,4-d]pyrimidines, is a privileged heterocycle in drug discovery with broad medicinal properties such as anticancer, anti-inflammatory, and anti-infectious. Structural-activity relationship studies have highlighted the potential of these scaffolds in developing drug candidates for various disease targets. Further exploitation of this scaffold could lead to the development of novel drug candidates (Cherukupalli et al., 2017).

Regio-Orientation in Synthesis : The regio-orientation and regioselectivity in the synthesis of pyrazolo[1,5-a]pyrimidines, a structurally related compound, have been a focus due to the comparable nucleophilicity of substituent groups. Understanding the regio-orientation is crucial in the synthesis of pyrazolo[3,4-d]pyrimidines, which often encounter challenges due to the structural complexity and the presence of multiple reactive sites (Mohamed & Mahmoud, 2019).

Biological and Medicinal Research

The pyrazolo[3,4-d]pyrimidine derivatives are known for their diverse biological activities, particularly in the medicinal chemistry domain.

Biological Activities of Phenothiazines and Related Structures : Phenothiazine derivatives, which share structural similarities with pyrazolo[3,4-d]pyrimidines, exhibit a wide range of biological activities, including antibacterial, anticancer, and antiviral properties. The phenothiazine core is recognized as a potent pharmacophoric moiety, suggesting the potential of pyrazolo[3,4-d]pyrimidines in similar domains (Pluta et al., 2011).

Therapeutic Potential of Pyrazolo[3,4-d]pyrimidines : Pyrazolopyrimidines, structurally similar to the compound , are known for their significant therapeutic importance in various disease conditions such as cancer, inflammation, and cardiovascular diseases. Their bioactivity stems from their ability to interact with multiple biological targets, prompting investigations into their potential therapeutic applications (Chauhan & Kumar, 2013).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and other hazards, and determining how to handle and dispose of it safely.

Future Directions

This involves discussing potential future research directions, such as new reactions the compound could be used in, or new applications for the compound.

Each of these steps would involve a thorough literature search to find all relevant papers, and the results would be presented in a clear, organized manner, with each section of the analysis clearly labeled. However, please note that this is a general approach and the specific steps might vary depending on the compound and the information available. For a specific compound like the one you mentioned, it would be best to consult a chemistry professional or researcher.

properties

CAS RN |

1115967-10-6 |

|---|---|

Product Name |

5-(3,4-difluorophenyl)-6-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one |

Molecular Formula |

C21H14F2N6O2S2 |

Molecular Weight |

484.5 |

IUPAC Name |

5-(3,4-difluorophenyl)-6-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C21H14F2N6O2S2/c1-32-13-5-2-11(3-6-13)18-25-17(31-28-18)10-33-21-26-19-14(9-24-27-19)20(30)29(21)12-4-7-15(22)16(23)8-12/h2-9H,10H2,1H3,(H,24,27) |

InChI Key |

HDVUSICGDUDXSK-UHFFFAOYSA-N |

SMILES |

CSC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC(=C(C=C5)F)F |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

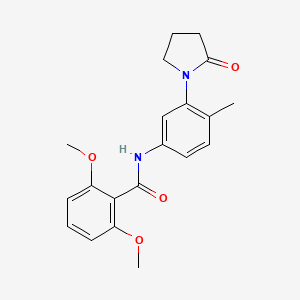

![3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid](/img/structure/B2403812.png)

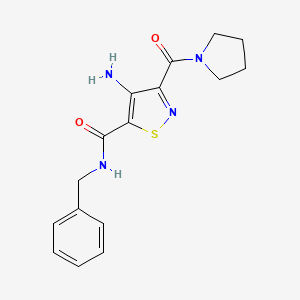

![N-(2-bromophenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2403823.png)

![[(5R,5As,9R,9aR,9bS)-9,9b-dihydroxy-6,6,9a-trimethyl-3-oxo-1,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] hexanoate](/img/structure/B2403828.png)

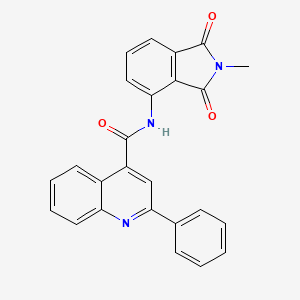

![2-(5-Ethylsulfonyl-2-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B2403829.png)